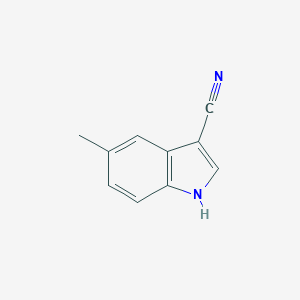

5-Methyl-1H-indole-3-carbonitrile

概述

描述

YKL-05-124 是一种有效且选择性的细胞周期蛋白依赖性激酶 7 (CDK7) 抑制剂。该化合物因其诱导细胞周期停滞和抑制 E2F 家族转录因子驱动的基因表达的能力而受到广泛关注。 YKL-05-124 尤其以其对 CDK7 的高选择性而著称,优于其他细胞周期蛋白依赖性激酶,使其成为癌症研究和潜在治疗应用的宝贵工具 .

准备方法

合成路线和反应条件

YKL-05-124 的合成涉及多个步骤,从市售前体开始。关键步骤通常包括:

核心结构的形成: 这涉及通过一系列缩合和环化反应构建中心支架。

功能化: 引入各种官能团以增强化合物的活性及选择性。这可能涉及卤化、烷基化或酰化反应。

纯化: 最终产物使用重结晶、色谱或蒸馏等技术进行纯化,以达到所需的纯度水平。

工业生产方法

虽然 YKL-05-124 的具体工业生产方法尚未被广泛记录,但一般方法将涉及扩大实验室合成过程。这包括优化大容量反应条件,确保一致的质量控制,并实施有效的纯化技术以满足工业标准。

化学反应分析

反应类型

YKL-05-124 会经历各种化学反应,包括:

氧化: 这种反应可以改变化合物上的官能团,可能改变其活性。

还原: 还原反应可用于改变分子内某些原子的氧化态。

取代: 这涉及用另一个官能团取代一个官能团,这对于改变化合物的性质很有用。

常用试剂和条件

氧化剂: 例如高锰酸钾或过氧化氢。

还原剂: 例如硼氢化钠或氢化锂铝。

取代试剂: 例如卤代烷或酰氯。

主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生酮或醛衍生物,而取代可能引入增强化合物活性或选择性的新官能团。

科学研究应用

YKL-05-124 在科学研究中具有广泛的应用:

化学: 用作研究 CDK7 在各种化学途径和反应中的作用的工具。

生物学: 有助于了解细胞周期调控以及 CDK7 在基因表达中的作用。

医学: 由于其诱导细胞周期停滞和抑制肿瘤生长的能力,正在研究其作为癌症治疗中的治疗剂的潜力。

工业: 在开发针对 CDK7 的新药和治疗策略方面的潜在应用。

作用机制

YKL-05-124 通过选择性抑制 CDK7 发挥作用,CDK7 是细胞周期和转录的关键调节剂。通过与 CDK7 的活性位点共价结合,YKL-05-124 阻止了下游靶标的磷酸化,导致细胞周期停滞和 E2F 驱动的基因表达抑制。 这种机制在癌细胞中尤其有效,在癌细胞中 CDK7 活性通常失调 .

相似化合物的比较

类似化合物

THZ1: 另一种 CDK7 抑制剂,具有相似的作用机制,但选择性和效力谱不同。

SNS-032: 一种更广泛的 CDK 抑制剂,靶向多种细胞周期蛋白依赖性激酶,包括 CDK2、CDK7 和 CDK9。

黄嘌呤醇: 一种泛 CDK 抑制剂,对 CDK1、CDK2、CDK4、CDK6 和 CDK9 具有活性。

YKL-05-124 的独特性

YKL-05-124 因其对 CDK7 的高选择性而脱颖而出,优于其他细胞周期蛋白依赖性激酶。这种选择性减少了脱靶效应,并增强了其作为治疗剂的潜力。 此外,它与 CDK7 的不可逆结合确保了长时间的抑制,这在治疗环境中可能是有利的 .

生物活性

5-Methyl-1H-indole-3-carbonitrile (5-M1H-ICN) is a compound belonging to the indole family, characterized by a methyl group at the 5-position and a carbonitrile group at the 3-position of the indole ring. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases such as Alzheimer's disease.

- Molecular Formula : C₉H₈N₂

- Molecular Weight : Approximately 172.18 g/mol

- Structural Features : The presence of both a methyl and a carbonitrile group contributes to its unique reactivity and biological activity.

Research indicates that 5-M1H-ICN exhibits significant biological activity through its inhibition of DYRK1A. This kinase is involved in various cellular processes, including cell cycle regulation and neuronal function. Inhibition of DYRK1A has been associated with neuroprotective effects, making this compound a candidate for therapeutic applications in neurodegenerative disorders.

1. Inhibition of DYRK1A

Studies have shown that modifications to the indole structure can enhance the potency of 5-M1H-ICN as a DYRK1A inhibitor, with some derivatives achieving submicromolar activity in cell culture assays. The IC50 values for various derivatives have been documented, showcasing their effectiveness in inhibiting DYRK1A activity.

| Compound | IC50 (µM) | Notes |

|---|---|---|

| This compound | < 1 | Effective DYRK1A inhibitor |

| Derivative A | 0.5 | Enhanced potency |

| Derivative B | 0.8 | Moderate potency |

2. Anticancer Activity

5-M1H-ICN has also been evaluated for its anticancer properties. Preliminary studies suggest it may exhibit cytotoxic effects against various cancer cell lines. For example, it has shown promise in inhibiting the growth of human glioblastoma and melanoma cells.

3. Neuroprotective Effects

The compound's potential neuroprotective effects are attributed to its ability to modulate pathways involved in neuronal survival and apoptosis. In vitro studies indicate that it can protect neuronal cells from oxidative stress-induced damage.

Case Studies

Several case studies have highlighted the biological activity of 5-M1H-ICN:

- Study on Neuroprotection : In a study examining oxidative stress in SH-SY5Y cells, treatment with 5-M1H-ICN reduced cell death by up to 50% compared to untreated controls, indicating significant neuroprotective effects.

- Anticancer Efficacy : A comparative analysis with standard chemotherapeutics revealed that 5-M1H-ICN had an IC50 value lower than doxorubicin against certain cancer cell lines, suggesting its potential as an effective anticancer agent.

Synthesis Methods

Various synthesis methods for producing 5-M1H-ICN have been reported, including:

- One-Pot Reactions : Efficient synthesis through one-pot reactions involving indole derivatives and carbonitrile precursors.

- Catalytic Methods : Use of catalysts to enhance yield and purity during synthesis.

属性

IUPAC Name |

5-methyl-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-2-3-10-9(4-7)8(5-11)6-12-10/h2-4,6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQYBYFWPOTTCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598984 | |

| Record name | 5-Methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194490-13-6 | |

| Record name | 5-Methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。